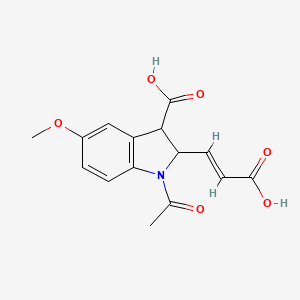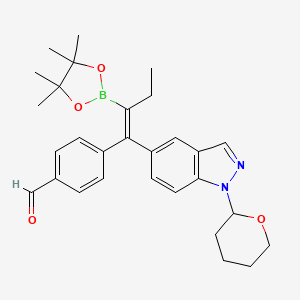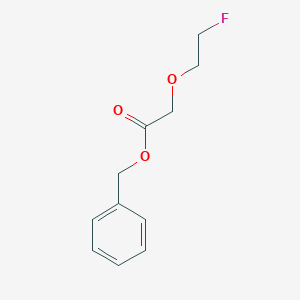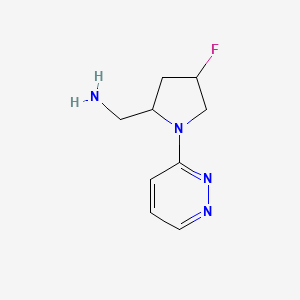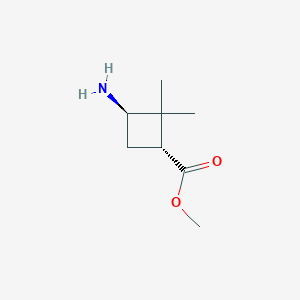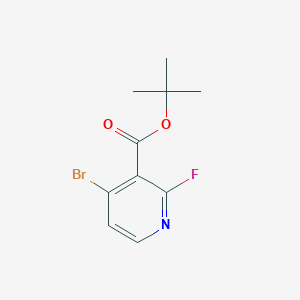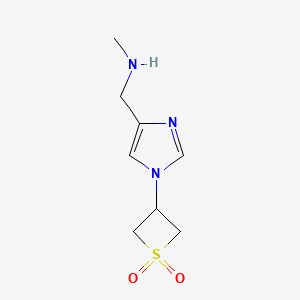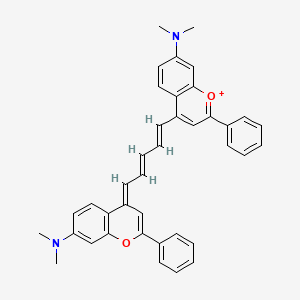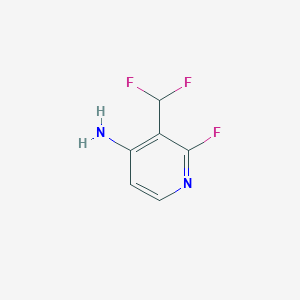![molecular formula C10H10F3N B15220667 7-Methyl-4-(trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B15220667.png)
7-Methyl-4-(trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-trien-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-4-(trifluoromethyl)bicyclo[420]octa-1,3,5-trien-7-amine is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-4-(trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-trien-7-amine typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation of related bicyclo[4.2.0]octa-1,3,5-trienes can be achieved using a rhodium(I) complex as a catalyst . The reaction sequence involves head-to-tail homocoupling of terminal alkynes followed by zipper annulation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
7-Methyl-4-(trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-trien-7-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
7-Methyl-4-(trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-trien-7-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7-Methyl-4-(trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-trien-7-amine involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- Bicyclo[4.2.0]octa-1,3,5-triene
- 7-Methylbicyclo[4.2.0]octa-1,3,5-triene
- Bicyclo[4.2.0]octa-1,3,5-trien-7-one
Uniqueness
7-Methyl-4-(trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-trien-7-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific chemical behaviors.
Propiedades
Fórmula molecular |
C10H10F3N |
|---|---|
Peso molecular |
201.19 g/mol |
Nombre IUPAC |
7-methyl-4-(trifluoromethyl)bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine |
InChI |
InChI=1S/C10H10F3N/c1-9(14)5-6-2-3-7(4-8(6)9)10(11,12)13/h2-4H,5,14H2,1H3 |
Clave InChI |
NRIOSWZBRVBCIV-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C1C=C(C=C2)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine](/img/structure/B15220591.png)
